molecular formula C25H18O6 B2986130 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate CAS No. 637750-44-8

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate

Cat. No.: B2986130
CAS No.: 637750-44-8
M. Wt: 414.413
InChI Key: JKLGXEIPGBSGGK-SDNWHVSQSA-N
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Description

This compound is a derivative of cinnamic acid, which is a common structure in many natural compounds . It also contains a chromen-7-yl group, which is a common structure in many natural compounds, particularly flavonoids . The methoxyphenoxy group suggests that it may have similar properties to other methoxyphenols, which are often found in plant metabolites .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . This would provide information about the arrangement of atoms in the molecule and any conformational isomers .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its specific functional groups. For example, the carbamate group found in similar compounds can undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by its specific functional groups. For example, phenolic compounds often have characteristic properties such as melting and boiling points, density, solubility, and acidity .

Scientific Research Applications

Antioxidant Activity

A new homoisoflavone compound closely related to 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate, identified from Portulaca oleracea L., demonstrated significant antioxidant activity in a DPPH radical scavenging assay (Xu Yang et al., 2018).

Synthesis and Chemical Properties

Research on molybdenum pentachloride-mediated synthesis explores the oxidative treatment of ethyl 2-aryl cinnamates, leading to the formation of spirocyclic compounds, indicating a method for synthesizing complex structures from simple cinnamate derivatives (M. Schubert et al., 2016).

Antibacterial Effects

Studies on the synthesis of novel derivatives of 4-hydroxy-chromen-2-one, a structure related to the compound , have shown significant antibacterial activity, demonstrating the potential for these compounds to be used in developing new antibacterial agents (A. Behrami & Florent Dobroshi, 2019).

Neuroprotective Agents

Cinnamic acid derivatives, including structures similar to this compound, have been evaluated for their antioxidant and neuroprotective properties, showing promise as therapeutic tools for neurodegenerative diseases due to their potent radical scavenging activity (D. Chavarria et al., 2019).

Anticancer Potential

Cinnamic acid and its derivatives are explored for their anticancer potentials, highlighting the chemical versatility of the cinnamic acid framework for medicinal research, including potential anticancer applications. These studies provide insight into the synthesis, biological evaluation, and mechanism of action of cinnamoyl acids and derivatives in cancer research (P. De et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific structure and the conditions under which it is used. For example, methocarbamol is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Properties

IUPAC Name

[3-(2-methoxyphenoxy)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O6/c1-28-20-9-5-6-10-21(20)31-23-16-29-22-15-18(12-13-19(22)25(23)27)30-24(26)14-11-17-7-3-2-4-8-17/h2-16H,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLGXEIPGBSGGK-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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